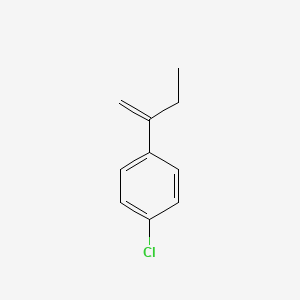
Benzene, 1-chloro-4-(1-methylenepropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(1-methylenepropyl)-, also known as 1-chloro-4-(1-methylenepropyl)benzene, is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene, where a chlorine atom and a 1-methylenepropyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(1-methylenepropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, 1-chloro-4-(1-methylenepropyl)- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-4-(1-methylenepropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The methylene group can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives using reducing agents like hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkane derivatives.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-(1-methylenepropyl)- has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-(1-methylenepropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the methylene group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-(1-methylethenyl)-: Similar structure but with a methylethenyl group instead of a methylenepropyl group.
Benzene, 1-chloro-4-(1-methylethyl)-: Contains a methylethyl group instead of a methylenepropyl group.
Benzene, 1-chloro-4-(1-methylpropyl)-: Features a methylpropyl group instead of a methylenepropyl group.
Uniqueness
Benzene, 1-chloro-4-(1-methylenepropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of both a chlorine atom and a methylenepropyl group allows for diverse chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
21758-20-3 |
|---|---|
Formule moléculaire |
C10H11Cl |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
1-but-1-en-2-yl-4-chlorobenzene |
InChI |
InChI=1S/C10H11Cl/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
Clé InChI |
JOKOHULXBGRGNF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


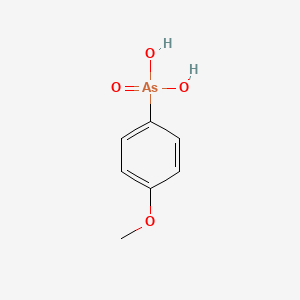
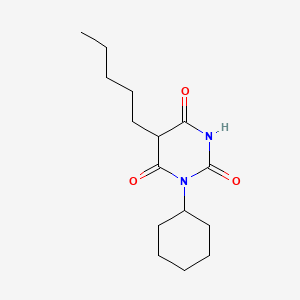
![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
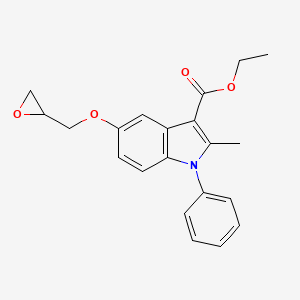
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)
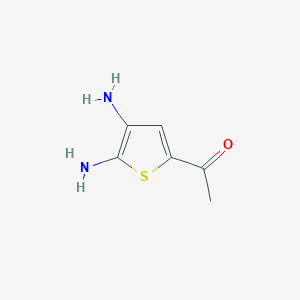
![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
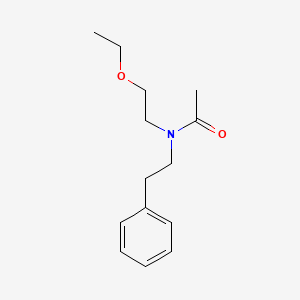
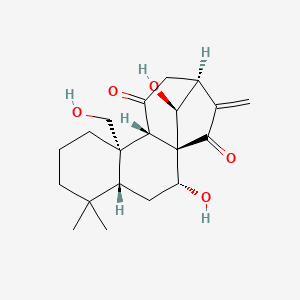
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)
